molecular formula C21H16FNO B4906015 (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one

(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B4906015
M. Wt: 317.4 g/mol
InChI Key: AHBCHSRMNPZMNH-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the fluoroaniline group: This step may involve a nucleophilic substitution reaction where a fluoroaniline derivative is reacted with the enone intermediate.

    Formation of the biphenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of phenyl is coupled with a halogenated benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The fluoroaniline group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluoroaniline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroaniline and biphenyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
  • (E)-3-(3-bromoanilino)-1-(4-phenylphenyl)prop-2-en-1-one
  • (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluoroaniline group in (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can impart unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-15,23H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBCHSRMNPZMNH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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